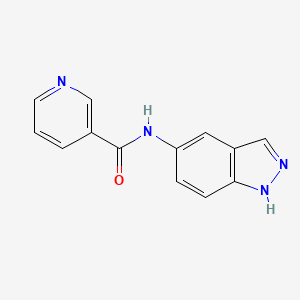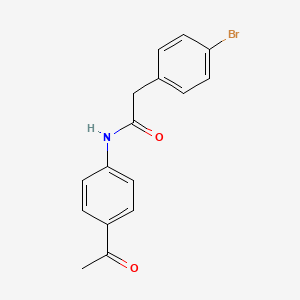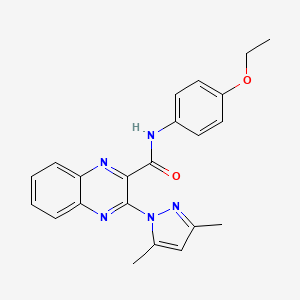![molecular formula C17H25NO3 B4622177 4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, often involves multi-step reactions utilizing specific reagents and conditions to achieve the desired structure. A common approach involves the cyclization of benzamides under specific conditions, such as the Bischler-Napieralski reaction, to produce intermediates and final compounds with complex structures (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide can be confirmed and analyzed through various spectroscopic and analytical techniques, including X-ray crystallography. X-ray crystallography provides detailed information on the molecular geometry, confirming the E-isomer configuration in related compounds (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, highlighting their reactivity and the potential for further chemical modification. Reactions such as the Bischler-Napieralski reaction demonstrate the formation of complex structures through cyclization processes. These reactions are critical for synthesizing specific structures for further study or application in various fields (Browne, Skelton, & White, 1981).
Applications De Recherche Scientifique
Metalloligand Design for Magnets : Research on ligands similar in structure, like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, involves designing anionic metalloligands that, when coordinated with copper ions and reacted with lanthanide salts, yield tetranuclear complexes. These complexes have shown Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) behaviors, particularly with terbium (Tb) complexes, which are of interest for magnetic storage applications (Costes, Vendier, & Wernsdorfer, 2010).
Enaminone Synthesis : Another study focused on the synthesis and structural analysis of enaminones, revealing their potential for further chemical modifications and applications in the creation of complex organic molecules. These compounds exhibit significant intramolecular hydrogen bonding, influencing their structural stability and reactivity (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Glycosidase Inhibitory Activities : Derivatives of similar compounds, such as 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan-3-carboxylic acid derivatives, have been studied for their inhibitory activity against a range of glycosidases. This research opens pathways for developing selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase, with potential therapeutic applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Antimicrobial Properties : Studies on benzoylthiourea derivatives, including compounds with ethylphenoxy groups, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)11-21-15-8-6-14(7-9-15)17(19)18-13(3)16-5-4-10-20-16/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFDDFHPRRUNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
